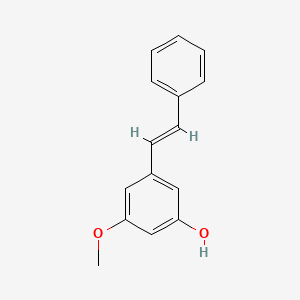

Pinosylvin monomethyl ether

Description

Pinosylvin methyl ether has been reported in Pinaceae, Pinus pinea, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pinosylvin monomethyl ether natural sources in Pinaceae family

An In-Depth Technical Guide to Pinosylvin Monomethyl Ether: Natural Sources, Biosynthesis, and Therapeutic Potential within the Pinaceae Family

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3-hydroxy-5-methoxystilbene), a naturally occurring stilbenoid, is a key phytochemical constituent of the Pinaceae family, particularly abundant in the genus Pinus. This compound, along with its precursor pinosylvin, plays a crucial role in the plant's defense mechanisms and is responsible for the remarkable decay resistance of pine heartwood. For researchers and drug development professionals, this compound represents a molecule of significant interest due to its diverse and potent pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its primary natural sources within the Pinaceae family, detailed methodologies for its extraction and characterization, its biosynthetic pathway, and a summary of its biological activities that underscore its therapeutic potential.

Introduction: The Significance of this compound

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton. While resveratrol from grapes is the most widely known stilbenoid, the Pinaceae family is a rich and underexplored reservoir of unique stilbenes, most notably pinosylvin and its derivatives. This compound (PME) is biosynthetically derived from pinosylvin and is often the most abundant stilbenoid in the heartwood and knotwood of many pine species[1][2].

These compounds are not present in healthy, living sapwood but are synthesized by living parenchyma cells in response to various stressors, such as mechanical wounding, desiccation, or pathogen attack[3][4][5]. This synthesis is a key component of the tree's induced defense system, leading to the formation of "protection wood"[5]. During the natural aging process, these compounds accumulate in the heartwood, conferring significant resistance to fungal and microbial decay[3][6]. This inherent biological activity is the foundation for the growing interest in PME for pharmaceutical and nutraceutical applications.

Natural Sources and Distribution in the Pinaceae Family

This compound is predominantly found in the genus Pinus. Its concentration can vary significantly between species, individual trees, and even within different parts of the same tree[7]. The highest concentrations are consistently reported in the heartwood and knotwood, which are industrial residues from timber processing[6][8][9].

Key Pinus Species as Sources:

-

Pinus nigra (Black Pine): Research has identified Black Pine heartwood as an exceptionally rich source of stilbenes, with this compound being the major constituent[1][2]. Studies on P. nigra from Greece revealed average PME concentrations of 40.32 ± 15.55 mg per gram of dry wood, significantly higher than in many other pine species[2].

-

Pinus sylvestris (Scots Pine): This species is one of the most well-studied sources of pinosylvins[3][10][11][12]. The heartwood and especially the knotwood contain high levels of PME[6][13][14]. The concentration of PME in P. sylvestris knotwood can be substantial, making it a valuable raw material for extraction[15].

-

Pinus cembra (Swiss Stone Pine): Phytochemical analyses have confirmed the presence of this compound in the heartwood of P. cembra[16][17].

-

Pinus densiflora (Japanese Red Pine): This species is another noted source of pinosylvins, which contribute to its defense mechanisms[3][11].

-

Pinus strobus (Eastern White Pine): Callus cultures of P. strobus have been shown to produce this compound, particularly with aging, suggesting potential for biotechnological production routes[18].

-

Pinus resinosa (Red Pine): Early studies demonstrated that PME is formed in the sapwood of Red Pine in response to injury[5].

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound (PME) in various Pinus species, highlighting the richness of the heartwood and knotwood as primary sources.

| Pinus Species | Plant Part | PME Concentration (mg/g dry weight) | Reference(s) |

| Pinus nigra | Heartwood | 40.32 (average) | [2] |

| Pinus nigra | Knotwood | 31.53 (average) | [12][15] |

| Pinus sylvestris | Knotwood | 33.49 (average) | [12][15] |

| Pinus sylvestris | Heartwood | 5.1 - 6.3 | [19] |

| Pinus strobus | Aged Callus | 0.28 | [18] |

Extraction, Isolation, and Characterization Workflow

The development of efficient and scalable methods for extracting and purifying PME is critical for its study and potential commercialization. The choice of methodology is guided by the lipophilic nature of the stilbenoid and the complexity of the wood matrix.

Experimental Workflow Overview

The logical flow from raw plant material to purified compound involves sample preparation, extraction, purification, and finally, analytical characterization and quantification.

Caption: General experimental workflow for PME isolation and analysis.

Detailed Protocol: Pressurized Solvent Extraction and Flash Chromatography

This protocol is a synthesized example based on methodologies described for isolating pinosylvins from pine knotwood residue[6][8][9]. The use of a pressurized system accelerates the extraction process, while non-chlorinated solvents are favored for safety and environmental reasons.

I. Sample Preparation:

-

Obtain heartwood or knotwood from a suitable Pinus species (e.g., P. nigra or P. sylvestris).

-

Reduce the wood to small chips or a coarse powder using a chipper and/or mill. This increases the surface area, maximizing extraction efficiency.

-

Dry the material in an oven at 60°C to a constant weight to remove moisture, which can interfere with the extraction by non-polar solvents.

II. Extraction (Pressurized Solvent Extractor):

-

Pack a stainless-steel extraction cell with the dried wood powder.

-

Rationale for Solvent Choice: Acetone is an effective solvent for a broad range of phenolic compounds. A two-step extraction using a non-polar solvent like cyclohexane first can remove lipophilic compounds like fats and waxes, followed by a more polar solvent like acetone or ethanol for the stilbenes.

-

Set the extractor parameters. A typical starting point would be:

-

Solvent: 95% Acetone

-

Temperature: 100-110°C

-

Pressure: 10-15 MPa

-

Cycles: 3-4 static extraction cycles.

-

-

Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

III. Purification (Flash Chromatography):

-

Rationale for Method: Flash chromatography is a rapid and efficient technique for separating compounds from a complex mixture based on polarity. A silica gel stationary phase is appropriate for separating moderately polar compounds like PME.

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate).

-

Load the dissolved extract onto the column.

-

Elute the compounds using a gradient mobile phase. A common system is a gradient of cyclohexane and ethyl acetate[6][8][9].

-

Start with 100% cyclohexane to elute non-polar compounds.

-

Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity. PME will elute before the more polar pinosylvin.

-

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

-

Combine the fractions containing pure PME and evaporate the solvent to obtain the purified compound.

Analytical Characterization Techniques:

-

HPLC and UHPLC-MS: High-Performance Liquid Chromatography is the workhorse for quantitative analysis[10][15]. A C18 or a pentafluorophenyl (PFP) column can be used for separation[16][20]. Coupling with Mass Spectrometry (MS) allows for definitive identification based on mass-to-charge ratio and fragmentation patterns[16].

-

GC-MS and GC-FID: Gas Chromatography is also widely used, often after derivatization (silylation) of the hydroxyl groups to increase volatility[8][9][10]. Flame Ionization Detection (FID) is used for quantification, while MS is used for identification[10].

-

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is indispensable for unambiguous structural elucidation of the isolated compound[8][9]. Quantitative NMR (qNMR) has also been developed as a rapid high-throughput screening method to measure PME levels directly in crude extracts[2].

Biosynthesis of this compound

PME is not synthesized directly but is formed via the methylation of pinosylvin. The entire pathway is a branch of the general phenylpropanoid pathway. Its activation is tightly regulated and induced by developmental cues (heartwood formation) or external stress[21].

-

Phenylalanine to Cinnamic Acid: The pathway begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL).

-

Activation: Trans-cinnamic acid is activated to its thioester, trans-cinnamoyl-CoA, by 4-coumarate-CoA ligase (4CL)[22].

-

Stilbene Synthesis: The key step is the condensation of one molecule of trans-cinnamoyl-CoA with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS), to produce pinosylvin[22]. This is a defining reaction, diverting precursors from the flavonoid biosynthesis pathway[3].

-

Methylation: Pinosylvin is then methylated at the 3-hydroxyl group to form this compound. This reaction is catalyzed by a specific O-methyltransferase. In Pinus sylvestris, this enzyme has been identified as PMT2, which is highly specific for pinosylvin and is co-expressed with stilbene synthase during both heartwood formation and stress responses[21][23].

Caption: Biosynthetic pathway of this compound in Pinus.

Biological Activities and Therapeutic Potential

Pinosylvin and its monomethyl ether exhibit a broad spectrum of biological activities, making them attractive candidates for drug development[11][24][25]. PME often shows comparable or, in some cases, enhanced activity compared to pinosylvin, possibly due to increased lipophilicity improving cell membrane penetration.

-

Antimicrobial Activity: PME has demonstrated significant antifungal effects against both white-rot and brown-rot fungi, which explains its role in wood preservation[3][26]. It also shows activity against a range of pathogenic bacteria and fungi, including Candida albicans and Staphylococcus aureus[3][10].

-

Anti-inflammatory Effects: Pinosylvin has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 and mediators such as nitric oxide (NO) in macrophage cell lines[12][15]. It can modulate key inflammatory signaling pathways like JAK/STAT and NF-κB[15][24]. PME is also noted for its anti-inflammatory properties[14].

-

Anticancer Activity: Stilbenoids from pine are selectively cytotoxic against various human cancer cell lines, including lung and colorectal cancer cells, while being less toxic to healthy cells[3][10]. PME was identified as having the highest cytotoxicity among several related compounds against these cell lines[10]. The mechanisms involve the regulation of cell cycle progression and inhibition of cancer cell migration[26].

-

Antioxidant and Neuroprotective Effects: As a phenolic compound, PME possesses radical scavenging capabilities. Pinosylvin has been shown to provide neuroprotection against cerebral ischemia and reperfusion injury, partly through enhancing pathways that clear damaged mitochondria (mitophagy)[3].

Conclusion and Future Directions

This compound is a high-value phytochemical predominantly found in the heartwood and knotwood of the Pinus family, with Pinus nigra and Pinus sylvestris being particularly rich sources. Its role as a phytoalexin, coupled with its potent and varied biological activities, positions it as a promising lead compound for the development of new therapeutics in antimicrobial, anti-inflammatory, and oncology applications.

Future research should focus on optimizing extraction and purification protocols from sustainable sources like industrial wood waste, further exploring its mechanisms of action in various disease models, and investigating its pharmacokinetic and safety profiles to pave the way for clinical translation. Furthermore, biotechnological production methods, such as the use of engineered microorganisms or optimized plant callus cultures, offer an alternative and potentially scalable supply chain for this valuable natural product[3][18][22].

References

-

Poljanšek, I., Oven, P., Vek, V., Raitanen, J.-E., Hemming, J., & Willför, S. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung, 73(5), 475–484. [Link]

-

Omari, N.E., Aboulaghras, S., Bangar, S.P., Lorenzo, J.M., Zengin, G., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules. [Link]

-

Poljanšek, I., et al. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. ResearchGate. [Link]

-

Omari, N.E., et al. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link]

-

Ioannidis, D., et al. (2017). Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR. ResearchGate. [Link]

-

Ioannidis, D., et al. (2017). Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR. Journal of the Science of Food and Agriculture. [Link]

-

Poljanšek, I., et al. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung. [Link]

-

Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3698. [Link]

-

Omari, N.E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]

-

Lindberg, C. M., et al. (2004). Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III), including numerals for assignment of hydrogen atoms in the stilbene skeleton. ResearchGate. [Link]

-

Gierlinger, N., et al. (2021). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]

-

Gstöttner, C., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. MDPI. [Link]

-

Coniglio, M. A., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS. CNR-IRIS. [Link]

-

Jorgensen, E. (1961). THE FORMATION OF PINOSYLVIN AND ITS MONOMETHYL ETHER IN THE SAPWOOD OF PINUS RESINOSA AIT. Canadian Journal of Botany. [Link]

-

Chiron, L., et al. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist. [Link]

-

Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PubMed. [Link]

-

Bakrim, S., et al. (2022). Major pharmacological properties of pinosylvin. ResearchGate. [Link]

-

Lim, K. J. (2018). Scots pine (Pinus sylvestris L.) heartwood formation and wounding stress : A view from the transcriptome. Helda - University of Helsinki. [Link]

-

Vek, V., et al. (2019). Contents of pinosylvin (PS) and this compound (PSMME) in knotwood of standing tree and broken crown top of Scots pine (P. sylvestris). ResearchGate. [Link]

-

Ekeberg, D., et al. (2006). The distribution of pinosylvin and this compound across heartwood and sapwood in trunk discs from (a) stem A and (b) stem B. ResearchGate. [Link]

-

Koo, S. H., et al. (2020). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 10(1), 11579. [Link]

-

Gstöttner, C., et al. (2023). Chemical structure of pinosylvin (left) and the this compound (right). ResearchGate. [Link]

-

Gstöttner, C., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. PubMed. [Link]

-

Jääskeläinen, A-S., et al. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. Aalto University. [Link]

-

Coniglio, M. A., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. MDPI. [Link]

-

Ioannidis, D., et al. (2024). Heartwood Chemistry Predicts Natural Durability in Pinus nigra Clones: The Critical Role of Resin Acid over Stilbenes in Decay Resistance. Preprints.org. [Link]

-

Liang, T., et al. (2022). Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli. Biotechnology for Biofuels and Bioproducts, 15(1), 136. [Link]

-

Roffael, E., et al. (2022). Chemical structures of the target phenolic compounds: (a) pinosylvin, (b) PS MME, and (c) NTG. ResearchGate. [Link]

-

Laavola, M., et al. (2015). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.abo.fi [research.abo.fi]

- 9. research.abo.fi [research.abo.fi]

- 10. mdpi.com [mdpi.com]

- 11. Natural Sources and Pharmacological Properties of Pinosylvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iris.cnr.it [iris.cnr.it]

- 16. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.abo.fi [web.abo.fi]

- 20. Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DSpace [helda.helsinki.fi]

- 22. Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. encyclopedia.pub [encyclopedia.pub]

What are the biological activities of Pinosylvin monomethyl ether

As a phenolic compound, PME possesses inherent antioxidant properties. Extracts from Pinus merkusii containing PME, pinosylvin, and pinosylvin dimethyl ether have demonstrated free radical scavenging activity. [8]The general mechanism for stilbenoids involves the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making the antioxidant capacity of PME a valuable therapeutic attribute. [4][8]

Section 4: Experimental Protocols

To facilitate further research, this section provides standardized methodologies for assessing the key biological activities of this compound.

Protocol: Nitric Oxide (NO) Production Assay in Macrophages (Griess Assay)

This protocol details the in vitro assessment of PME's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of PME (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. A non-stimulated control group should be included.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of PME in mice.

Methodology:

-

Animals: Use male C57BL/6 mice (or a similar strain), weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).

-

PME treatment group(s) (e.g., 50, 100 mg/kg, administered orally or intraperitoneally).

-

Positive Control (e.g., Indomethacin, 10 mg/kg).

-

-

Drug Administration: Administer the respective treatments to each group 1 hour before the inflammatory insult.

-

Edema Induction: Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume:

-

Measure the paw volume of each mouse immediately before the carrageenan injection (V₀) using a plethysmometer.

-

Measure the paw volume again at several time points after injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

-

-

Analysis:

-

Calculate the paw edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100.

-

Conclusion and Future Perspectives

This compound is a promising natural stilbenoid with a compelling, multi-faceted biological profile. Its potent anti-inflammatory and selectively cytotoxic activities, combined with its ability to sensitize multidrug-resistant cancer cells, highlight its significant therapeutic potential. The robust in vivo data further strengthens the case for its development as a novel agent for treating inflammatory diseases and cancer.

Future research should focus on several key areas:

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by PME is crucial for understanding its full potential and for rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to evaluate its drug-like properties and safety profile.

-

Combination Therapies: Further investigation into PME's synergistic effects with existing chemotherapeutic agents could lead to more effective cancer treatment regimens with reduced side effects.

-

Clinical Translation: Ultimately, well-designed clinical trials will be required to validate the efficacy of this compound in human subjects.

The body of evidence presented in this guide strongly suggests that this compound is more than just a plant defense compound; it is a valuable lead molecule that warrants significant attention from the drug discovery and development community.

References

- Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed.

- Biological and Pharmacological Properties of Pinosylvin - Encyclopedia.pub.

- Natural Sources and Pharmacological Properties of Pinosylvin - PMC - NIH.

- Natural Sources and Pharmacological Properties of Pinosylvin - ResearchG

- Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo - Åbo Akademi University Research Portal.

- Enhancement effect of this compound (S5) at 2 μM on...

- Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflamm

- Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris , Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo | Request PDF - ResearchG

An In-Depth Technical Guide to the Biosynthesis of Pinosylvin Monomethyl Ether in Pine Trees

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Deconstructing Nature's Defense Arsenal

Within the intricate vascular systems of pine trees, a sophisticated biochemical factory is perpetually at work, synthesizing a diverse array of secondary metabolites. Among these, the stilbenoids, and specifically pinosylvin and its monomethyl ether, stand out as critical components of the pine's defense mechanism against a myriad of biotic and abiotic threats.[1][2][3] Their potent antifungal, antibacterial, and antioxidant properties have not only ensured the resilience of these ancient conifers but have also captured the attention of researchers and drug development professionals seeking novel therapeutic agents.[1][4][5]

This technical guide eschews a conventional, rigid structure. Instead, it is designed to lead the reader on a journey through the biosynthetic pathway of pinosylvin monomethyl ether, from its fundamental building blocks to the intricate regulatory networks that govern its production. As a senior application scientist, my aim is not merely to present a series of facts but to provide a deeper understanding of the causality behind the experimental methodologies and the strategic logic of the biosynthetic process itself. This guide is intended to be a self-validating system of knowledge, grounded in authoritative research and presented with the clarity required for practical application in the laboratory.

I. The Phenylpropanoid Pathway: The Genesis of Stilbenoids

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a metabolic route central to the synthesis of a vast array of plant natural products. The primary precursor for this pathway is the aromatic amino acid L-phenylalanine .

The initial and rate-limiting step is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[6][7] This enzymatic step represents a critical regulatory checkpoint, channeling carbon from primary metabolism into the specialized world of secondary metabolite production. The expression and activity of PAL are often dramatically upregulated in response to environmental stressors, signaling the plant's need to fortify its chemical defenses.[8]

Following its formation, trans-cinnamic acid is hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. This intermediate is then activated through the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) .[8][9][10][11] The resulting p-coumaroyl-CoA is a pivotal branch-point intermediate, standing at the crossroads of flavonoid and stilbenoid biosynthesis.

II. The Core Biosynthetic Machinery: Forging the Stilbene Backbone

The defining step in pinosylvin biosynthesis is the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme Stilbene Synthase (STS) .[10][12][13] This reaction is a fascinating example of polyketide synthesis in plants, where a starter molecule is iteratively elongated by the addition of two-carbon units derived from malonyl-CoA.

It is noteworthy that in pine species, STS preferentially utilizes cinnamoyl-CoA over p-coumaroyl-CoA as the starter molecule, leading to the formation of pinosylvin.[5][12] This substrate preference distinguishes the stilbene biosynthesis in pines from that in other plants like grapevine, where resveratrol is the primary product from the condensation of p-coumaroyl-CoA and malonyl-CoA. The crystal structure of stilbene synthase from Pinus sylvestris has provided valuable insights into the active site architecture that governs this substrate specificity and the subsequent cyclization reactions.[11]

The reaction proceeds through a series of condensation and decarboxylation steps, culminating in an intramolecular aldol condensation that forms the characteristic diarylethene backbone of stilbenes. The product of this reaction is pinosylvin (3,5-dihydroxystilbene).

III. The Final Touch: Methylation to this compound

The biosynthetic pathway culminates in the methylation of pinosylvin to yield This compound (3-hydroxy-5-methoxystilbene). This modification is catalyzed by the enzyme Pinosylvin O-methyltransferase (PMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C3 position of the pinosylvin molecule.[9][13][14][15]

Research has identified a specific O-methyltransferase, designated as PMT2 in Scots pine (Pinus sylvestris), that exhibits high specificity for pinosylvin.[16][17][18][19] This enzymatic step is crucial as the methylation of pinosylvin can alter its biological activity, solubility, and stability. The presence of this compound alongside pinosylvin in pine tissues suggests a finely tuned enzymatic regulation that dictates the final composition of the stilbenoid defense cocktail.

IV. Visualizing the Pathway: A Graphviz Representation

To provide a clear visual summary of the biosynthetic route, the following diagram illustrates the key steps and enzymes involved in the formation of this compound.

Caption: Biosynthetic pathway of this compound.

V. Quantitative Insights: A Summary of Enzymatic Properties

For researchers aiming to study this pathway, understanding the kinetic properties of the key enzymes is paramount. The following table summarizes available data on the kinetic parameters of PAL, 4CL, and STS from pine species. It is important to note that these values can vary depending on the specific pine species, the isoform of the enzyme, and the assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax (activity units) | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | ~27 | Not specified | Pinus taeda | [7] |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | 4 - 10 | Not specified | Pinus taeda | [9] |

| Cinnamic Acid | ~100 | Not specified | Pinus taeda | [9] | |

| Stilbene Synthase (STS) | Cinnamoyl-CoA | 0.4 - 2 | Not specified | Pinus densiflora, Pinus sylvestris | [10][12] |

| p-Coumaroyl-CoA | 0.9 | Not specified | Pinus densiflora | [10] | |

| Malonyl-CoA | 24 | Not specified | Pinus densiflora | [10] |

VI. Experimental Protocols: A Practical Guide for the Laboratory

This section provides detailed, step-by-step methodologies for key experiments related to the study of this compound biosynthesis. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

A. Extraction and Quantification of Pinosylvin and this compound from Pine Needles

This protocol outlines a robust method for the extraction and subsequent quantification of stilbenoids from pine tissue using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Harvest fresh pine needles and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Grind the frozen needles to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered tissue to remove all water.

2. Extraction:

-

Accurately weigh approximately 100 mg of the lyophilized powder into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a centrifugal evaporator.

3. HPLC Analysis:

-

Reconstitute the dried extract in 500 µL of mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might run from 10% to 90% acetonitrile over 30 minutes.

-

Monitor the elution profile using a Diode Array Detector (DAD) at wavelengths of 306 nm (for pinosylvin) and 320 nm (for this compound).

-

For definitive identification and quantification, couple the HPLC system to a mass spectrometer (LC-MS/MS) and monitor for the specific parent and fragment ion transitions of pinosylvin and its monomethyl ether.[20]

-

Quantify the compounds by comparing their peak areas to a standard curve generated with authentic standards of pinosylvin and this compound.

B. Enzyme Activity Assays

The following are generalized protocols for assaying the activity of the key enzymes in the pathway. It is crucial to optimize these conditions for the specific pine species and tissue being studied.

1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

-

Principle: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[8]

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Assay Mixture (1 mL): 100 mM Tris-HCl (pH 8.8), 40 mM L-phenylalanine, and 100 µL of crude or purified enzyme extract.

-

Procedure:

-

Pre-incubate the assay mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 290 nm for 10-30 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹).

-

2. 4-Coumarate-CoA Ligase (4CL) Activity Assay:

-

Principle: This assay measures the formation of the CoA thioester of a cinnamic acid derivative by monitoring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).[9]

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol.

-

Assay Mixture (1 mL): 100 mM Tris-HCl (pH 7.5), 2.5 mM ATP, 5 mM MgCl₂, 0.5 mM coenzyme A, 0.2 mM p-coumaric acid, and 50 µL of enzyme extract.

-

Procedure:

-

Pre-incubate the assay mixture without coenzyme A at 30°C for 5 minutes.

-

Start the reaction by adding coenzyme A.

-

Follow the increase in absorbance at 333 nm.

-

Calculate the activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹ cm⁻¹).

-

3. Stilbene Synthase (STS) Activity Assay:

-

Principle: This assay typically uses radiolabeled malonyl-CoA to quantify the formation of pinosylvin. The product is extracted and separated by thin-layer chromatography (TLC) or HPLC, and the radioactivity is measured.[12]

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM β-mercaptoethanol, and 10% (v/v) glycerol.

-

Assay Mixture (100 µL): 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 100 µM cinnamoyl-CoA, 50 µM [¹⁴C]-malonyl-CoA (specific activity ~50 mCi/mmol), and 20 µL of enzyme extract.

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the products with 200 µL of ethyl acetate.

-

Spot the ethyl acetate extract onto a silica TLC plate and develop the plate using a solvent system such as chloroform:acetone:formic acid (75:25:1).

-

Visualize the pinosylvin spot under UV light (using a standard for reference) and scrape the corresponding silica into a scintillation vial.

-

Quantify the radioactivity using a scintillation counter.

-

4. Pinosylvin O-methyltransferase (PMT) Activity Assay:

-

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to pinosylvin.[9][13]

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, and 10% (v/v) glycerol.

-

Assay Mixture (50 µL): 100 mM Tris-HCl (pH 7.5), 100 µM pinosylvin (dissolved in a small amount of DMSO), 20 µM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol), and 10 µL of enzyme extract.

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 2 M HCl.

-

Extract the methylated product with 100 µL of ethyl acetate.

-

Spot the ethyl acetate extract onto a silica TLC plate and develop as described for the STS assay.

-

Visualize the this compound spot, scrape, and quantify the radioactivity.

-

C. Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol provides a framework for analyzing the expression levels of the genes involved in pinosylvin biosynthesis.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen, powdered pine tissue using a commercially available plant RNA extraction kit that includes a DNase treatment step to remove genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

2. qPCR Primer Design:

-

Design primers for the target genes (PAL, 4CL, STS, PMT) and at least two stable reference genes (e.g., actin, ubiquitin) for normalization.

-

Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp.

-

Verify primer specificity using in silico tools (e.g., NCBI Primer-BLAST) and experimentally by melt curve analysis.

3. qPCR Reaction and Analysis:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Perform a melt curve analysis at the end of the run to confirm the amplification of a single product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

VII. Regulatory Networks: The Control of Stilbene Synthesis

The biosynthesis of this compound is a tightly regulated process, primarily controlled at the level of gene transcription. The expression of PAL, 4CL, STS, and PMT genes is coordinately induced by a variety of external stimuli, including UV-C radiation, mechanical wounding, fungal infection, and exposure to ozone.[21] This rapid and localized induction of the pathway is a hallmark of the plant's induced defense response.

Transcriptional regulation is mediated by a complex interplay of transcription factors. Families of transcription factors such as MYB , bHLH , and WRKY have been implicated in the regulation of stilbene biosynthesis in various plant species, and their orthologs in pine are likely to play similar roles. These transcription factors bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating their transcription in response to specific developmental or environmental cues.

VIII. Conclusion: From Forest Resilience to Pharmaceutical Innovation

The biosynthetic pathway of this compound in pine trees is a testament to the elegance and efficiency of plant secondary metabolism. A thorough understanding of this pathway, from the precursor molecules to the intricate regulatory networks, is not only fundamental to our appreciation of forest ecology but also holds immense potential for biotechnological and pharmaceutical applications. By harnessing this knowledge, researchers can explore avenues for enhancing the natural durability of wood, developing novel plant protection strategies, and discovering new therapeutic agents for human health. The protocols and insights provided in this guide are intended to serve as a robust foundation for such endeavors, empowering scientists to delve deeper into the chemical arsenal of the mighty pine.

IX. References

-

Sirén, H. (2024). Current research on determination of medically valued stilbenes and stilbenoids from spruce and pine with chromatographic and spectrometric methods—A review. Journal of Chromatography Open, 6, 100169. [Link]

-

Voo, K. S., Whetten, R. W., O'Malley, D. M., & Sederoff, R. R. (1995). 4-Coumarate:CoA ligase from loblolly pine xylem. Plant Physiology, 108(1), 85-97. [Link]

-

Kodan, A., Kuroda, H., & Sakai, F. (2002). A stilbene synthase from Japanese red pine (Pinus densiflora): implications for phytoalexin accumulation and down-regulation of flavonoid biosynthesis. Proceedings of the National Academy of Sciences, 99(5), 3335-3339. [Link]

-

Tsvetkova, N., & Kholoptseva, E. (2022). Some minor characteristics of spectrophotometric determination of antioxidant system and phenolic metabolism enzymes' activity in wood plant tissues (on the example of Pinus sylvestris L.). Protein & Peptide Letters, 29(1), 85-95. [Link]

-

Suh, D. Y., Fukuma, K., Kagami, J., Yamazaki, Y., Shibuya, M., Ebizuka, Y., & Sankawa, U. (2005). Crystal structure of stilbene synthase from Arachis hypogaea. Acta Crystallographica Section D: Biological Crystallography, 61(7), 848-854. [Link]

-

Schanz, S., Schröder, G., & Schröder, J. (1992). Stilbene synthase from Scots pine (Pinus sylvestris). FEBS letters, 313(1), 71-74. [Link]

-

Salehi, B., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Molecules, 27(12), 3735. [Link]

-

Chiron, H., et al. (2000). Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.). Plant molecular biology, 44(6), 733-745. [Link]

-

Hammerbacher, A., et al. (2011). Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, Astringin and Isorhapontin, Proceeds via Resveratrol and Is Enhanced by Fungal Infection. Plant physiology, 157(2), 876-890. [Link]

-

Jeon, J. H., et al. (2022). Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction. International Journal of Molecular Sciences, 23(13), 7414. [Link]

-

Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. The New phytologist, 214(4), 1537-1550. [Link]

-

Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537-1550. [Link]

-

Chiron, H., et al. (2000). Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.). Plant Molecular Biology, 44(6), 733-745. [Link]

-

Schmidlin, L., et al. (2008). A stress-inducible resveratrol O-methyltransferase involved in the biosynthesis of pterostilbene in grapevine. Plant physiology, 148(3), 1630-1639. [Link]

-

Kodan, A., Kuroda, H., & Sakai, F. (2002). A stilbene synthase from Japanese red pine (Pinus densiflora): implications for phytoalexin accumulation and down-regulation of flavonoid biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 99(5), 3335–3339. [Link]

-

Li, Y., et al. (2024). The Identification of Phenylalanine Ammonia-Lyase (PAL) Genes from Pinus yunnanensis and an Analysis of Enzyme Activity in vitro. Phyton-International Journal of Experimental Botany, 93(3), 575-591. [Link]

-

Salehi, B., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Plants, 11(12), 1541. [Link]

-

Li, Y., et al. (2024). The Identification of Phenylalanine Ammonia-Lyase (PAL) Genes from Pinus yunnanensis and an Analysis of Enzyme Activity in vitro. ResearchGate. [Link]

-

Stecher, G., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MS n with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. Molecules, 28(19), 6818. [Link]

-

Schanz, S., Schröder, G., & Schröder, J. (1992). Stilbene synthase from Scots pine (Pinus sylvestris). FEBS letters, 313(1), 71–74. [Link]

-

Salehi, B., et al. (2021). Conifers Phytochemicals: A Valuable Forest with Therapeutic Potential. Biomolecules, 11(5), 749. [Link]

-

Paasela, T., et al. (2023). Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway. Plant and Cell Physiology, 64(10), 1236-1251. [Link]

-

Giner, R. M., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. International Journal of Molecular Sciences, 24(9), 8461. [Link]

-

Pavlidis, I. V., et al. (2021). Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. International Journal of Molecular Sciences, 22(9), 4434. [Link]

-

Tropf, S., et al. (1995). Kinetic parameters of the wild-type and mutant chalcone and stilbene synthases. FEBS Letters, 357(3), 325-328. [Link]

-

Rocchetti, G., et al. (2021). Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS). In: High-Throughput Analysis for Food Safety. Methods in Molecular Biology, vol 2236. Humana, New York, NY. [Link]

-

Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537-1550. [Link]

-

Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537–1550. [Link]

-

Whetten, R. W., & Sederoff, R. R. (1992). Phenylalanine ammonia-lyase from loblolly pine. Purification of the enzyme and isolation of complementary DNA clones. Plant physiology, 98(1), 380-386. [Link]

-

Li, M., et al. (2022). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. Molecules, 27(21), 7261. [Link]

-

Shishir, M. R. (2020, January 8). Enzyme kinetics. YouTube. [Link]

-

Jeon, J. H., et al. (2022). Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction. International journal of molecular sciences, 23(13), 7414. [Link]

-

Paasela, T., et al. (2023). Transcriptomic analysis reveals novel regulators of the Scots pine stilbene pathway. Plant and Cell Physiology, 64(10), 1236-1251. [Link]

-

Kim, J. H., et al. (2024). A Pinus strobus transcription factor PsbHLH1 activates the production of pinosylvin stilbenoids in transgenic Pinus koraiensis calli and tobacco leaves. Frontiers in Plant Science, 15, 1342626. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc [mdpi.com]

- 3. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Novel genetic markers for tracking pH-responsive genes in Pinus sylvestris (L.) [frontiersin.org]

- 5. Stilbene synthase from Scots pine (Pinus sylvestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A stilbene synthase from Japanese red pine (Pinus densiflora): implications for phytoalexin accumulation and down-regulation of flavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A stilbene synthase from Japanese red pine (Pinus densiflora): Implications for phytoalexin accumulation and down-regulation of flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uregina.ca [uregina.ca]

- 12. oa.las.ac.cn [oa.las.ac.cn]

- 13. pnas.org [pnas.org]

- 14. Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 21. academic.oup.com [academic.oup.com]

Pinosylvin Monomethyl Ether: A Stilbenoid Phytoalexin in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, is a critical component of the sophisticated chemical defense system in plants, particularly within the Pinus genus. As a phytoalexin, its synthesis is induced in response to a variety of biotic and abiotic stresses, including fungal infection, insect predation, and physical wounding. This guide provides a comprehensive overview of the biosynthesis, regulation, and mechanism of action of PME in plant defense. Furthermore, it details robust analytical methodologies for the extraction, identification, and quantification of PME, alongside protocols for assessing its bioactivity. This document serves as a technical resource for researchers exploring novel phytoalexins for applications in agriculture and drug development.

Introduction to Phytoalexins and the Role of this compound

Plants, being sessile organisms, have evolved a remarkable array of defense mechanisms to counteract pathogen attacks and environmental stresses. A key strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants after exposure to microorganisms.[1][2] Pinosylvin and its derivatives, including this compound (3-hydroxy-5-methoxystilbene), are stilbenoid phytoalexins predominantly found in the heartwood of trees from the Pinaceae family.[1][3][4]

Their production is a direct response to threats, being largely absent or present at very low levels in healthy, unstressed tissues.[5] The induction of PME synthesis upon fungal penetration or mechanical damage highlights its role as an active defense compound.[3][5] PME exhibits a broad spectrum of antifungal and antibacterial activities, making it a subject of significant interest for its potential applications in crop protection and as a lead compound for novel therapeutic agents.[4][6][7]

Biosynthesis and Regulation of this compound

The synthesis of PME is a branch of the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites.[8] The pathway is initiated from the aromatic amino acid L-phenylalanine.

The core biosynthetic steps are as follows:

-

L-phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).[9][10]

-

trans-cinnamic acid is then activated to trans-cinnamoyl-CoA by 4-Coumarate-CoA Ligase (4CL).[9][10]

-

The key enzyme Stilbene Synthase (STS) , also known as Pinosylvin Synthase, catalyzes the condensation of one molecule of trans-cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene scaffold of pinosylvin .[9][11][12]

-

Finally, Pinosylvin O-methyltransferase (PMT) mediates the methylation of one of the hydroxyl groups on the pinosylvin molecule to yield This compound .[13][14]

The expression of the genes encoding these biosynthetic enzymes, particularly STS and PMT, is tightly regulated and can be induced by various elicitors.[1][13] Biotic stressors like fungal cell wall components and abiotic factors such as UV radiation, ozone, and wounding have been shown to significantly upregulate the transcription of these genes, leading to the accumulation of PME at the site of stress.[8][11][13] Signaling molecules like methyl jasmonate (MeJA) are also potent elicitors of PME production.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Sources and Pharmacological Properties of Pinosylvin | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pinosylvin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Pinosylvin Monomethyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Pursuit of a Phytoalexin

Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, stands as a molecule of significant interest within the scientific community. Primarily found in the heartwood of trees from the Pinaceae family, such as Pinus sylvestris (Scots pine), it functions as a phytoalexin—a compound produced by plants as a defense mechanism against pathogens, insects, and environmental stressors like UV radiation.[1] Its discovery is intrinsically linked to the broader exploration of pinosylvin, first isolated in 1939 by Erdtman from pine heartwood.[1][2] PME, the 3-methoxy derivative of pinosylvin, shares its parent compound's potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even cytotoxic effects against cancer cell lines, making it a compelling candidate for pharmaceutical and biotechnological development.[2][3][4][5]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of scientific inquiry—from understanding the molecule's biogenesis within its natural source to the practical, field-tested methodologies for its extraction, purification, and final characterization. The causality behind each experimental choice is elucidated, providing not just a protocol, but a strategic framework for isolating this high-value compound with scientific rigor.

Part 1: Biogenesis - Nature's Rationale for PME Synthesis

Understanding the biosynthetic origin of this compound is fundamental to appreciating its role and anticipating its co-occurrence with related compounds during isolation. PME is not a primary metabolite; its production is induced in response to stress, such as mechanical damage or fungal attack.[2][6] The synthesis is a key part of the plant's defense system.

The pathway begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key enzyme, Pinosylvin synthase, catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinosylvin.[7] This biosynthesis is notable as it utilizes cinnamoyl-CoA directly, a less common starting point in plants compared to p-coumaroyl-CoA.[7] Following the formation of pinosylvin, a specific O-methyltransferase (OMT) mediates the final methylation step. In Scots pine, the enzyme PMT2 has been identified as being responsible for the specific 3-methoxylation of pinosylvin to yield this compound.[8]

Caption: Biosynthetic pathway of this compound.

Part 2: Extraction - Liberating PME from the Lignocellulosic Matrix

The primary source of PME is the heartwood and particularly the knotwood of pine species, where it can be found in significant concentrations.[3][9] The choice of extraction methodology is a critical decision, balancing yield, purity, cost, and environmental impact. Conventional solvent extraction is widely used, though greener technologies are emerging.[10][11]

Comparative Analysis of Extraction Techniques

The selection of a solvent system is governed by the polarity of PME. As a moderately polar phenolic compound, solvents like methanol, ethanol, acetone, or mixtures including dichloromethane are effective.[12][13]

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Methanol, Ethanol, Acetone | Simple, low cost, minimal thermal degradation. | Time-consuming, potentially lower yield. |

| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | Hexane, Ethyl Acetate, Methanol | High extraction efficiency, requires less solvent than maceration. | Time-consuming, thermal degradation of sensitive compounds is possible.[14] |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Methanol, Dichloromethane/Methanol mixtures | Fast, highly efficient, low solvent consumption.[14] | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO₂) as the solvent. | Supercritical CO₂, often with a polar co-solvent (e.g., ethanol). | "Green" technology, solvent is easily removed, highly tunable. | High initial equipment cost, may require co-solvents for polar compounds. |

Field-Proven Protocol: Accelerated Solvent Extraction (ASE)

This protocol provides a robust and efficient method for extracting PME from pine knotwood, prioritizing yield and speed.

1. Material Preparation:

-

Obtain pine knotwood or heartwood. Reduce the wood to a coarse powder (e.g., 20-40 mesh) using a Wiley mill.

-

Dry the wood powder in an oven at 40-50°C to a constant weight to remove moisture, which can interfere with extraction efficiency.

2. Pre-Extraction (Defatting):

-

Rationale: Pine wood contains significant amounts of lipophilic compounds (fats, waxes, resin acids) that can complicate subsequent purification steps. A pre-extraction with a non-polar solvent is a critical self-validating step to enhance the purity of the final crude extract.

-

Perform an initial extraction on the dried wood powder using hexane in the ASE system.

-

ASE Parameters (Hexane):

-

Temperature: 90°C[15]

-

Pressure: 1500 psi (10.34 MPa)

-

Static Cycles: 3

-

Static Time: 5 minutes per cycle

-

3. Primary Extraction of PME:

-

Rationale: Following defatting, a polar solvent system is used to selectively extract the phenolic stilbenoids. A methanol/water or dichloromethane/methanol mixture is highly effective.[12][15]

-

Use the defatted wood powder for the primary extraction.

-

ASE Parameters (90% Methanol):

4. Post-Extraction Processing:

-

Collect the methanolic extract from the ASE.

-

Filter the extract to remove any fine particulate matter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude PME-rich extract.

-

Store the crude extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Part 3: Purification - The Path to an Isolated Analyte

The crude extract contains a mixture of stilbenoids (pinosylvin, pinosylvin dimethyl ether), flavonoids, and other phenolic compounds.[4][16] Chromatographic techniques are essential to isolate PME to a high degree of purity.

Workflow for PME Isolation and Purification

Caption: General workflow for the isolation and purification of PME.

Step 1: Flash Column Chromatography (Bulk Separation)

Flash chromatography is an ideal first-pass technique for rapidly separating the major components of the crude extract.

1. Column Packing (Dry Packing Method):

-

Select a glass column of appropriate size (e.g., 55-mm diameter for several grams of crude extract).[17]

-

Plug the bottom with cotton or glass wool and add a small layer of sand.[17]

-

Add dry silica gel (60-230 mesh) to the column.[18]

-

Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

-

Equilibrate the column by flushing with the initial, non-polar mobile phase (e.g., 100% Hexane).

2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method ensures a more uniform application of the sample to the column, leading to better separation.

-

Carefully add the dry-loaded sample onto the top layer of sand in the column.

3. Elution:

-

Rationale: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is used to separate compounds based on their affinity for the silica stationary phase. Less polar compounds will elute first.

-

Begin elution with a non-polar solvent like hexane or a hexane/ethyl acetate mixture (e.g., 95:5).[13]

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on).

-

Collect fractions continuously in test tubes.

4. Fraction Analysis:

-

Monitor the separation using Thin Layer Chromatography (TLC). Spot aliquots from each fraction onto a silica gel TLC plate.

-

Develop the TLC plate in a solvent system similar to the column's mobile phase (e.g., Hexane:Ethyl Acetate 7:3).

-

Visualize spots under UV light (254 nm and 365 nm). PME and other stilbenoids are UV-active.

-

Combine fractions that show a pure spot corresponding to the Rf value of PME.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)

For achieving high purity (>98%), a final polishing step using preparative HPLC is often necessary.

1. Column and Mobile Phase Selection:

-

Column: A reversed-phase C18 column is standard. However, for closely related stilbenoids, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved separation.[16]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape, is used.[13][19]

2. Protocol:

-

Dissolve the combined, PME-enriched fractions from the flash column in a minimal amount of the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Example HPLC Gradient:

-

Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Water + 0.1% Acetic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Acetic Acid

-

Flow Rate: 15-20 mL/min

-

Gradient: Start at 30% B, ramp to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions.[19]

-

Detection: UV detector set to the λmax of PME (approx. 306-308 nm).[4]

-

-

Collect the peak corresponding to PME.

-

Evaporate the solvent to yield the pure compound.

Part 4: Structural Elucidation and Characterization

The identity and purity of the isolated compound must be unequivocally confirmed using a suite of spectroscopic techniques.

| Technique | Purpose | Expected Results for this compound |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | Molecular Formula: C₁₅H₁₄O₂[20]Molecular Weight: 226.27 g/mol [20]Expected Ion (ESI-): [M-H]⁻ at m/z 225 |

| ¹H-NMR | Provides information on the number and environment of hydrogen atoms. | Signals corresponding to the vinylic protons of the stilbene backbone, aromatic protons on both rings, a methoxy group singlet (~3.8 ppm), and a hydroxyl proton singlet.[21] |

| ¹³C-NMR | Provides information on the number and environment of carbon atoms. | Signals for all 15 carbons, including the methoxy carbon, aromatic carbons, and vinylic carbons.[4] |

| UV-Vis Spectroscopy | Measures electronic transitions, characteristic of conjugated systems. | Shows characteristic absorption maxima for the stilbene chromophore, typically around 306-308 nm.[4][22] |

Conclusion: From Discovery to Application

This guide has detailed a logical and scientifically-grounded pathway for the isolation of this compound, from its biogenesis to its final, validated purification. The methodologies described—leveraging modern extraction techniques like ASE followed by a robust two-step chromatographic purification—provide a reliable framework for obtaining this valuable phytoalexin. The emphasis on understanding the "why" behind each step ensures that researchers can adapt these protocols to their specific resources and challenges. The potent biological activities of PME, including its anti-inflammatory and nematicidal properties, underscore the importance of robust and reproducible isolation methods to facilitate further research in drug discovery and development.[2][5][23]

References

-

Vlaisavljević, S., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]

-

Bakrim, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PMC - NIH. [Link]

-

Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link]

-

Wikipedia. (n.d.). Pinosylvin. Wikipedia. [Link]

-

Mahidol University. (2022). Recent Green Technologies in Natural Stilbenoids Production and Extraction: The Next Chapter in the Cosmetic Industry. Mahidol University. [Link]

-

PubChem - NIH. (n.d.). This compound. PubChem. [Link]

-

Semantic Scholar. (2022). Recent Green Technologies in Natural Stilbenoids Production and Extraction: The Next Chapter in the Cosmetic Industry. Semantic Scholar. [Link]

-

Jorgensen, E. (1961). THE FORMATION OF PINOSYLVIN AND ITS MONOMETHYL ETHER IN THE SAPWOOD OF PINUS RESINOSA AIT. Canadian Science Publishing. [Link]

-

Källman, A., et al. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. PubMed. [Link]

-

ResearchGate. (n.d.). Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III). ResearchGate. [Link]

-

ResearchGate. (2015). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. ResearchGate. [Link]

-

Coniglio, D., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. PMC - NIH. [Link]

-

MDPI. (2024). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. [Link]

-

SciELO South Africa. (2014). Separation and purification of four stilbenes from Vitis vinifera L. cv. cabernet sauvignon roots through high-speed counter-current chromatography. SciELO South Africa. [Link]

-

ResearchGate. (2015). Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L. ResearchGate. [Link]

-

PubMed. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PubMed. [Link]

-

SlidePlayer. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. SlidePlayer. [Link]

-

MDPI. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. MDPI. [Link]

-

ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right). ResearchGate. [Link]

-